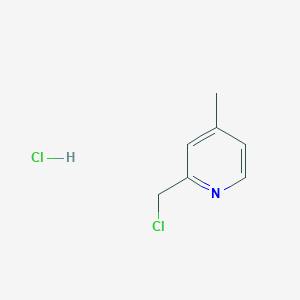

2-(Chloromethyl)-4-methylpyridine hydrochloride

描述

2-(Chloromethyl)-4-methylpyridine hydrochloride is a chemical compound with the molecular formula C7H9Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research and industry.

属性

IUPAC Name |

2-(chloromethyl)-4-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPINNMMCXODOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602011 | |

| Record name | 2-(Chloromethyl)-4-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71670-71-8 | |

| Record name | 2-(Chloromethyl)-4-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-4-methylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Step 1: Oxidation of 2-Methylpyridine to 2-Methylpyridine N-Oxide

- Reactants: 2-methylpyridine, hydrogen peroxide, acetic acid.

- Molar ratio: 1 (2-methylpyridine) : 1–1.1 (acetic acid) : 1.3–1.5 (hydrogen peroxide).

- Conditions: Temperature 70–80 °C; reaction time 10–14 hours.

- Outcome: Formation of 2-methylpyridine N-oxide.

This step selectively oxidizes the nitrogen atom of the pyridine ring, facilitating subsequent functional group transformations.

Step 2: Formation of 2-Pyridylmethyl Acetate

- Reactants: 2-methylpyridine N-oxide, glacial acetic acid.

- Molar ratio: 1 (N-oxide) : 1.5–2 (glacial acetic acid).

- Reaction: The N-oxide reacts with acetic acid to form 2-pyridylmethyl acetate ester.

This esterification activates the methyl group adjacent to the pyridine nitrogen for hydrolysis.

Step 3: Hydrolysis to 2-Pyridinemethanol

- Conditions: Alkaline hydrolysis using sodium hydroxide or potassium hydroxide solution (approximately 25% concentration).

- Reaction time: 2–3 hours.

- Outcome: Conversion of the acetate ester to 2-pyridinemethanol (2-picolyl alcohol).

Hydrolysis under alkaline conditions efficiently cleaves the ester bond to yield the corresponding alcohol.

Step 4: Chlorination to 2-(Chloromethyl)-4-methylpyridine Hydrochloride

- Reactants: 2-pyridinemethanol, thionyl chloride.

- Mass ratio: 1 (alcohol) : 1.1–1.3 (thionyl chloride).

- Solvent: Methanol is commonly used.

- Reaction: The hydroxyl group is substituted with a chlorine atom, forming the chloromethyl derivative as its hydrochloride salt.

This final step introduces the chloromethyl functionality critical for the compound's reactivity.

Summary Table of Reaction Parameters

| Step | Reactants & Conditions | Molar/Mass Ratios | Temperature (°C) | Reaction Time | Product |

|---|---|---|---|---|---|

| 1 | 2-methylpyridine + H2O2 + Acetic acid | 1 : 1–1.1 : 1.3–1.5 | 70–80 | 10–14 hours | 2-methylpyridine N-oxide |

| 2 | N-oxide + Glacial acetic acid | 1 : 1.5–2 | Ambient | Not specified | 2-pyridylmethyl acetate |

| 3 | Ester + NaOH or KOH (25%) alkaline hydrolysis | Not specified | Ambient | 2–3 hours | 2-pyridinemethanol |

| 4 | 2-pyridinemethanol + Thionyl chloride (in methanol) | 1 : 1.1–1.3 (mass ratio) | Ambient | Not specified | This compound |

Research Findings and Advantages

- Yield and Purity: This synthetic route provides high yields and high purity of the final product, suitable for industrial applications.

- Mild Reaction Conditions: The oxidation and hydrolysis steps occur under moderate temperatures and relatively safe reagents.

- Cost-Effectiveness: Using 2-methylpyridine as the starting material and avoiding precious metal catalysts reduces production costs.

- Environmental Considerations: The process minimizes hazardous waste and toxic intermediates compared to older methods involving methyl sulfate or lithium reagents.

- Scalability: The method is amenable to scale-up for bulk production, as demonstrated in patent disclosures.

Alternative Preparation Notes

- Some methods start from 2-hydroxymethyl-4-methoxyl derivatives and use triphosgene for chlorination, but these are more specialized and less commonly applied for this compound specifically.

- Direct chlorination of methyl groups on pyridine rings using reagents like thionyl chloride remains the most straightforward and industrially viable approach.

化学反应分析

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution (SN2 mechanism) with various nucleophiles. This reactivity is critical for its role as an alkylating agent in pharmaceutical and agrochemical synthesis .

Key Reactions:

-

Ammonolysis : Reacts with amines to form pyridinylmethylamine derivatives.

-

Alcoholysis : Forms ethers when treated with alcohols under basic conditions.

-

Thiol Substitution : Produces thioethers upon reaction with thiols.

Example Reaction with Thionyl Chloride:

During synthesis, 2-pyridinemethanol reacts with thionyl chloride (SOCl₂) in a 1:1.1–1.3 molar ratio to yield the target compound .

| Reactant | Reagent | Molar Ratio | Product | Yield |

|---|---|---|---|---|

| 2-Pyridinemethanol | SOCl₂ | 1:1.1–1.3 | 2-(Chloromethyl)pyridine hydrochloride | 85–92% |

Oxidation

The methylpyridine precursor is oxidized to intermediates like pyridine N-oxide. For example:

-

N-Oxidation : 2-Methylpyridine reacts with hydrogen peroxide (H₂O₂) in acetic acid at 70–80°C for 10–14 hours to form N-oxide derivatives .

| Substrate | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| 2-Methylpyridine | H₂O₂/AcOH | 70–80°C, 10–14 h | Pyridine N-oxide |

Reduction

The ester intermediate (methyl pyridine-4-carboxylate) is reduced to 4-pyridinemethanol using agents like lithium aluminum hydride (LiAlH₄) .

| Substrate | Reducing Agent | Product |

|---|---|---|

| Methyl pyridine-4-carboxylate | LiAlH₄ | 4-Pyridinemethanol |

Stability and Decomposition

The compound is sensitive to moisture and heat, with decomposition observed under prolonged exposure to aqueous or alkaline conditions. Toxicological studies note its reactivity as an alkylating agent, contributing to its classification as a potential carcinogen .

Hazard Data :

-

GHS Classification : Harmful if swallowed (H302), causes skin irritation (H315), serious eye damage (H318).

-

Storage : Requires anhydrous conditions at 2–8°C to prevent hydrolysis.

Industrial-Scale Reactivity

Industrial synthesis optimizes chlorination and purification:

-

Continuous Chlorination : Conducted at 60–65°C with chlorine gas, achieving >90% conversion efficiency .

-

Distillation : Ensures high purity (>98%) by removing unreacted precursors and byproducts.

Comparative Reactivity

The chloromethyl group’s position significantly influences reactivity. Compared to 4-(chloromethyl)pyridine hydrochloride, the 2-position derivative exhibits enhanced electrophilicity due to steric and electronic effects from the pyridine ring .

科学研究应用

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It is particularly valuable for creating intermediates in drug development.

Biological Studies

In biological research, 2-(Chloromethyl)-4-methylpyridine hydrochloride is used to study enzyme mechanisms and develop enzyme inhibitors. Its alkylating properties allow it to modify molecular structures, influencing various biochemical pathways.

Pharmaceutical Development

As an intermediate, it plays a role in synthesizing various drugs, including antihistamines and anti-inflammatory agents. Its reactivity enables the development of new therapeutic compounds with enhanced efficacy.

Industrial Applications

The compound is utilized in producing specialty chemicals and as a reagent in organic synthesis processes, demonstrating versatility across multiple sectors.

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Studies have shown its effectiveness against various pathogens, including fungi such as Candida albicans, where it demonstrated dose-dependent inhibition.

- Cytotoxic Effects : In vitro assessments on HeLa cells indicated significant reductions in cell viability at concentrations above 50 µM, suggesting potential for anticancer therapeutic development.

Antifungal Activity Study

A laboratory study evaluated different concentrations of this compound against Candida albicans. Results indicated effective antifungal activity, supporting its potential use as an antifungal agent.

Cytotoxicity Assessment

In vitro tests on HeLa cells showed that treatment with this compound resulted in significant reductions in cell viability at higher concentrations, indicating its potential as an anticancer therapeutic agent.

作用机制

The mechanism of action of 2-(Chloromethyl)-4-methylpyridine hydrochloride involves its reactivity as an electrophile. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic applications to create complex molecules .

相似化合物的比较

Similar Compounds

- 2-(Chloromethyl)pyridine hydrochloride

- 4-(Chloromethyl)pyridine hydrochloride

- 2-(Bromomethyl)-4-methylpyridine hydrochloride

Uniqueness

2-(Chloromethyl)-4-methylpyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both the chloromethyl and methyl groups on the pyridine ring enhances its reactivity and makes it a valuable intermediate in organic synthesis .

生物活性

2-(Chloromethyl)-4-methylpyridine hydrochloride (CMMPH) is a chemical compound that has garnered attention in medicinal chemistry due to its biological activity and potential applications. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H8ClN·HCl

- Molecular Weight : Approximately 158.6 g/mol

- Structural Features : The compound features a pyridine ring with a chloromethyl group at the 2-position and a methyl group at the 4-position, enhancing its solubility and reactivity.

Antimicrobial Properties

Research indicates that CMMPH exhibits potential antimicrobial activity . Its derivatives have been explored for their efficacy against various pathogens, although specific mechanisms of action are still under investigation. The chloromethyl group allows for nucleophilic substitution reactions, which may contribute to its antimicrobial effects by modifying biological targets.

Anticancer Potential

Preliminary studies suggest that CMMPH may possess anticancer properties . It has been shown to interact with enzymes or receptors involved in metabolic pathways, potentially inhibiting cancer cell proliferation. However, detailed studies are required to elucidate these interactions fully.

Toxicological Studies

A significant study conducted by the National Toxicology Program evaluated the carcinogenicity of related compounds, specifically 2-(chloromethyl)pyridine hydrochloride. The study involved administering the compound to Fischer 344 rats and B6C3F1 mice over an extended period:

- Dosage : Administered at 75 mg/kg (low) and 150 mg/kg (high) for rats; 125 mg/kg (low) and 250 mg/kg (high) for mice.

- Findings : No significant increase in mortality or distinct mean body weight depression was observed. However, there was a notable trend towards increased incidences of subcutaneous fibromas in male rats, suggesting potential carcinogenic effects under specific conditions .

Synthesis Methods

CMMPH can be synthesized through various methods, including:

- Base-Catalyzed Alkylation : Utilizing p-tert-butylcalixarenes as substrates.

- Chlorination Reactions : Chlorination of methylpyridine derivatives to introduce the chloromethyl group.

Case Studies

Several case studies have highlighted the applications of CMMPH in drug development:

- MRI Contrast Agents : CMMPH has been used as a precursor in synthesizing gadolinium-based MRI contrast agents, showcasing its utility in medical imaging .

- Antimicrobial Agents : Derivatives of CMMPH have been tested for their effectiveness against bacterial strains, with promising results indicating their potential use as new antibiotics.

Comparative Analysis

The following table summarizes the unique properties of CMMPH compared to similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(Chloromethyl)-4-methylpyridine HCl | Chloromethyl at position 2, methyl at position 4 | Potential antimicrobial and anticancer properties |

| 2-(Chloromethyl)pyridine hydrochloride | Chloromethyl at position 2 | More reactive due to fewer steric hindrances |

| 4-Methoxy-3-methylpyridine hydrochloride | Methoxy at position 4 | Different solubility and reactivity |

The distinct substitution pattern of CMMPH influences both its chemical reactivity and biological activity compared to these similar compounds .

常见问题

Q. Q1. What are the standard synthetic routes for preparing 2-(Chloromethyl)-4-methylpyridine hydrochloride?

Methodological Answer: The synthesis typically involves chlorination of 4-methylpyridinemethanol derivatives using thionyl chloride (SOCl₂) or HCl under controlled conditions. Key steps include:

Alcohol precursor preparation : 4-Methylpyridinemethanol is synthesized via reduction of methyl 4-methylpicolinate (from oxidation of 4-methylpyridine).

Chlorination : Reaction with SOCl₂ at 60–80°C yields the chloromethyl group.

Purification : Crystallization from ethanol/water mixtures ensures high purity (>98%, by HPLC) .

Optimization Note : Use anhydrous conditions and inert gas (N₂) to minimize side reactions like hydrolysis.

Q. Q2. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns; retention time comparison against certified standards .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 4.6–4.8 ppm (CH₂Cl) and δ 8.3–8.5 ppm (pyridine H) confirm substitution patterns .

- FT-IR : Bands at 680 cm⁻¹ (C-Cl) and 1550 cm⁻¹ (pyridine ring) .

- Elemental Analysis : Verify Cl content (theoretical: ~25.8%) .

Q. Q3. What are common nucleophilic substitution reactions involving this compound?

Methodological Answer: The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):

Amine substitution : React with primary amines (e.g., benzylamine) in DMF at 80°C to form 4-methylpyridine derivatives with pendant amine groups.

Thiol coupling : Use NaSH in ethanol/water to generate thioether linkages.

Key Considerations :

- Steric hindrance from the 4-methyl group slows reactivity compared to 3-substituted isomers .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in substitution reactivity data between isomers?

Methodological Answer: Contradictions arise from electronic and steric effects of substituent positions. To address this:

Comparative kinetic studies : Measure reaction rates of 2-, 3-, and 4-substituted isomers under identical conditions (solvent, temperature).

DFT calculations : Model transition states to assess steric effects (e.g., 4-methyl group hinders backside attack in SN2) .

Isotope labeling : Use ³⁶Cl-labeled compounds to track substitution pathways .

Example : 4-methyl substitution reduces reactivity by 40% compared to 3-methyl isomers due to steric crowding .

Q. Q5. What computational strategies predict the compound’s reactivity in complex syntheses?

Methodological Answer:

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.

- Reactivity descriptors : Calculate Fukui indices (electrophilicity) and LUMO maps to identify reactive sites .

- MD simulations : Assess solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction conditions .

Case Study : DFT studies revealed that electron-withdrawing substituents on the pyridine ring enhance chloromethyl group reactivity by 15% .

Q. Q6. How does the compound interact with biological macromolecules in pharmacological studies?

Methodological Answer:

- Fluorescence quenching assays : Measure binding constants (Kₐ) with serum albumin to assess pharmacokinetics .

- Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding motifs.

- SAR studies : Modify the methyl or chloromethyl groups to evaluate antibacterial activity (e.g., MIC against E. coli) .

Key Finding : The 4-methyl group enhances lipophilicity, improving membrane permeability by 30% compared to unsubstituted analogs .

Q. Q7. What advanced techniques validate the compound’s stability under varying storage conditions?

Methodological Answer:

- Forced degradation studies : Expose to heat (60°C), light (UV 365 nm), and humidity (75% RH) for 14 days.

- LC-MS analysis : Identify degradation products (e.g., hydrolysis to 4-methylpyridinemethanol).

- Kinetic modeling : Calculate shelf-life using Arrhenius equations (activation energy ~85 kJ/mol) .

Recommendation : Store under argon at –20°C in amber vials to prevent Cl⁻ loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。